molecular formula C7H6N4O2 B14741603 Tetrazolo[1,5-a]pyridin-5-ylacetic acid CAS No. 6624-47-1

Tetrazolo[1,5-a]pyridin-5-ylacetic acid

Cat. No.: B14741603
CAS No.: 6624-47-1
M. Wt: 178.15 g/mol
InChI Key: LPMPSXBXMSGMML-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridin-5-ylacetic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with an acetic acid moiety attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]pyridin-5-ylacetic acid typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]pyridin-5-ylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups onto the tetrazole or pyridine rings .

Scientific Research Applications

Tetrazolo[1,5-a]pyridin-5-ylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrazolo[1,5-a]pyridin-5-ylacetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: Tetrazolo[1,5-a]pyridin-5-ylacetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other tetrazole-containing compounds .

Properties

CAS No.

6624-47-1

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

2-(tetrazolo[1,5-a]pyridin-5-yl)acetic acid

InChI

InChI=1S/C7H6N4O2/c12-7(13)4-5-2-1-3-6-8-9-10-11(5)6/h1-3H,4H2,(H,12,13)

InChI Key

LPMPSXBXMSGMML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=NN2C(=C1)CC(=O)O

Origin of Product

United States

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